molecular formula C13H15F3N4OS B2862129 (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone CAS No. 338400-48-9

(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone

Cat. No. B2862129
CAS RN: 338400-48-9
M. Wt: 332.35
InChI Key: OSIWOKIUAAPDES-UHFFFAOYSA-N
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Description

The compound (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone is a chemical compound with the molecular formula CHFN. It has an average mass of 273.297 Da and a monoisotopic mass of 273.145294 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with characteristic bond angles in the three rings of N2–C4–N1, C13 –N5–N6, and C8–N4–C7 being 126.6(2), 112.1(2), and 112.7(2), respectively .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 329.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 57.2±3.0 kJ/mol and a flash point of 152.9±27.9 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has not been directly studied; however, its structural relatives have been synthesized and characterized, contributing to the body of knowledge on similar molecular frameworks. For instance, the synthesis and characterization of various pyrazole derivatives, including crystal structures, have provided insights into their potential applications in medicinal chemistry and material science. Such compounds are typically evaluated for their biological activities, including antifungal, antibacterial, and anticonvulsant properties, as well as their potential in creating new pharmacological agents (Cao, Dong, Shen, & Dong, 2010; Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013).

Biological Activities and Potential Therapeutic Applications

Pyrazole derivatives, such as those related to the compound of interest, have been evaluated for a variety of biological activities. These activities include central nervous system depressant properties, potential as anticonvulsants, and preliminary antipsychotic effects. The structure-activity relationships of these compounds have been a focus, with specific derivatives showing promise in pharmacological applications due to their activity profiles (Butler, Wise, & Dewald, 1984). Additionally, novel syntheses of related compounds have led to the discovery of substances with significant antibacterial activity, highlighting the therapeutic potential of such chemical frameworks (Nagaraj, Srinivas, & Rao, 2018).

Chemical Properties and Analytical Techniques

Research on compounds structurally similar to (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone often includes detailed analytical characterization, which is crucial for understanding their chemical properties and potential applications. High-performance liquid chromatography (HPLC) and other chromatographic techniques have been applied to study the retention characteristics and detectability of related compounds, contributing to the development of analytical methodologies for such chemicals (Masoud & Bueding, 1983).

Mechanism of Action

Target of Action

MLS000326604, also known as (4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells.

Mode of Action

The compound interacts with GLUT1, inhibiting its function This interaction prevents the transporter from carrying out its role of facilitating glucose uptake into cells

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4OS/c1-18-3-5-20(6-4-18)11(21)9-7-8-10(13(14,15)16)17-19(2)12(8)22-9/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIWOKIUAAPDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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